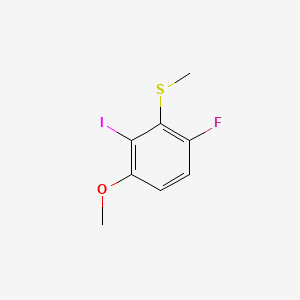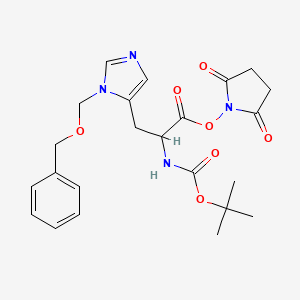
(S)-Fmoc-2-amino-4,4-difluoropentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-FMOC-4,4-DIFLUORO-L-NORVALINE is a derivative of the amino acid norvaline, modified with a fluorenylmethyloxycarbonyl (FMOC) protecting group and two fluorine atoms. This compound is primarily used in peptide synthesis and as a building block in organic chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-FMOC-4,4-DIFLUORO-L-NORVALINE typically involves the following steps:
Industrial Production Methods
Industrial production of N-FMOC-4,4-DIFLUORO-L-NORVALINE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-FMOC-4,4-DIFLUORO-L-NORVALINE undergoes several types of chemical reactions, including:
Substitution Reactions: The FMOC group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Piperidine in DMF: Used for the removal of the FMOC protecting group.
Major Products Formed
Deprotected Amino Acid: Removal of the FMOC group yields the free amino acid.
Fluorinated Derivatives: Introduction of fluorine atoms results in various fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
N-FMOC-4,4-DIFLUORO-L-NORVALINE has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: The compound is used in the design and synthesis of novel pharmaceuticals, particularly those targeting enzymes and receptors.
Biological Studies: It is used in studies involving protein structure and function, as well as enzyme inhibition.
Wirkmechanismus
The mechanism of action of N-FMOC-4,4-DIFLUORO-L-NORVALINE involves its role as a building block in peptide synthesis. The FMOC group protects the amino group during synthesis, preventing unwanted reactions. The fluorine atoms can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its stability and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-FMOC-L-NORVALINE: Similar to N-FMOC-4,4-DIFLUORO-L-NORVALINE but without the fluorine atoms.
N-FMOC-4-FLUORO-L-NORVALINE: Contains one fluorine atom instead of two.
Uniqueness
N-FMOC-4,4-DIFLUORO-L-NORVALINE is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in the synthesis of fluorinated peptides and pharmaceuticals.
Eigenschaften
Molekularformel |
C20H19F2NO4 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluoropentanoic acid |
InChI |
InChI=1S/C20H19F2NO4/c1-20(21,22)10-17(18(24)25)23-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,23,26)(H,24,25)/t17-/m0/s1 |
InChI-Schlüssel |
MXRGDWBECPQWBJ-KRWDZBQOSA-N |
Isomerische SMILES |
CC(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F |
Kanonische SMILES |
CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



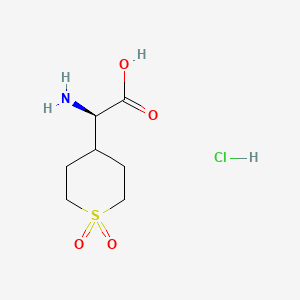
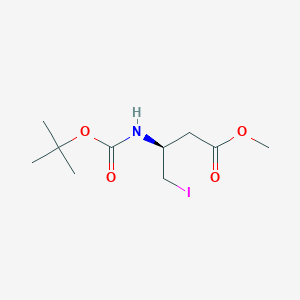
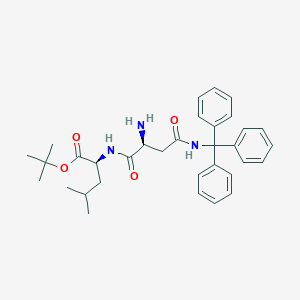

![2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide](/img/structure/B14013437.png)
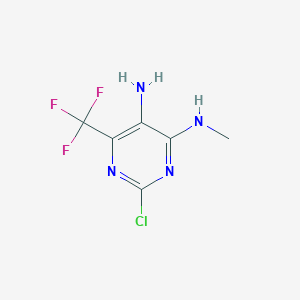
![5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14013453.png)
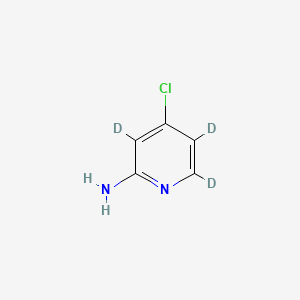
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14013462.png)
